3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: is a cyclic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate and a fluoride source .
Industrial Production Methods: The industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reagents and optimized reaction conditions to achieve efficient conversion and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability .
Mechanism of Action
The mechanism by which 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
- 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Comparison: Compared to similar compounds, 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2168389-13-5 |
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Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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